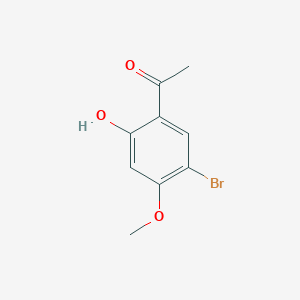

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFNBIVASILHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404837 | |

| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39503-61-2 | |

| Record name | 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a halogenated derivative of acetophenone, is a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, spectral data, synthesis, and biological activity. Notably, this document details its role as a suppressor of pro-inflammatory responses through the inhibition of the NF-κB and MAPK signaling pathways. All quantitative data is presented in structured tables, and experimental protocols for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Physicochemical Properties

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| CAS Number | 39503-61-2 | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Crystallographic Data

X-ray crystallography has provided detailed insights into the solid-state structure of this compound.[2]

Table 2: Crystal Data and Structure Refinement

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.916(3) |

| b (Å) | 13.836(5) |

| c (Å) | 6.940(2) |

| β (°) | 90.031(3) |

| Volume (ų) | 952.0(5) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.710 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 296(2) |

Spectral Data

Specific experimental spectral data for this compound are not available in the searched literature. However, characteristic spectral features can be predicted based on its chemical structure.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methoxy group protons, the acetyl group protons, and the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the substitution pattern on the aromatic ring.

-

¹³C NMR: The spectrum would display signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the ethanone group, the carbons of the aromatic ring, the methoxy carbon, and the methyl carbon of the acetyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch) of the ketone, C-O stretches of the ether and phenol, and C-H stretches of the aromatic ring and methyl groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of functional groups such as the acetyl and methoxy groups.

Synthesis

A common synthetic route to this compound involves the bromination of 2-hydroxy-4-methoxyacetophenone.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-hydroxy-4-methoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-hydroxy-4-methoxyacetophenone in chloroform.

-

Slowly add N-Bromosuccinimide to the solution at room temperature with stirring.

-

Monitor the reaction progress (e.g., by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

A logical workflow for the synthesis is depicted in the following diagram:

Caption: A flowchart illustrating the synthetic procedure for this compound.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties. Specifically, it suppresses pro-inflammatory responses in activated microglia by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Experimental Protocol: Inhibition of Microglia Activation

This protocol provides a general outline for assessing the anti-inflammatory effects of the compound on microglia, based on common methodologies in the field.

Cell Culture and Treatment:

-

Culture murine microglial cells (e.g., BV-2 cell line) in appropriate media.

-

Seed the cells in culture plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Analyze the protein expression levels of key signaling molecules (e.g., phosphorylated forms of p38, JNK, and NF-κB subunits) in cell lysates.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory signaling cascade in microglia.

Caption: The inhibitory mechanism of this compound on LPS-induced pro-inflammatory signaling pathways.

Safety and Hazards

Conclusion

This compound is a compound with demonstrated anti-inflammatory activity, making it a valuable lead for the development of new therapeutic agents, particularly for neuroinflammatory conditions. While a complete physicochemical profile is yet to be fully elucidated, its synthesis and biological mechanism of action are understood. Further research into its spectral properties, solubility, and a comprehensive safety assessment will be crucial for its advancement in drug development pipelines.

References

An In-depth Technical Guide to the Molecular Structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound of interest in medicinal chemistry and natural product research. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 39503-61-2, is a brominated derivative of paeonol, a major component of the traditional Chinese medicine Moutan Cortex.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₃ | [3] |

| Molecular Weight | 245.07 g/mol | [3] |

| CAS Number | 39503-61-2 | [3] |

Crystallographic Data

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction.[4] The compound crystallizes in a monoclinic system with the space group P2₁/c.[4] The crystal structure is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ethanone group, as well as π-π stacking interactions between the benzene rings of adjacent molecules.[4][5]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| Unit Cell Dimensions | a = 9.916(3) Å, b = 13.836(5) Å, c = 6.940(2) Å, β = 90.031(3)° | [4] |

| Volume | 952.0(5) ų | [4] |

| Z | 4 | [4] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals are expected for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to substitution), the methoxy carbon, and the acetyl methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected vibrations include the O-H stretch of the hydroxyl group, the C=O stretch of the carbonyl group, C-O stretches of the ether and phenol, and C-Br stretch.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will show characteristic peaks corresponding to the loss of various fragments from the parent molecule, which can aid in structural elucidation. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2).

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 2-hydroxy-4-methoxyacetophenone (paeonol).[2]

Materials:

-

2-hydroxy-4-methoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-hydroxy-4-methoxyacetophenone in chloroform at room temperature.

-

Slowly add N-Bromosuccinimide to the stirred solution.

-

Continue stirring for approximately one hour.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic extracts and wash with water.

-

Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography over silica gel using chloroform as the eluent to yield pure this compound.

Molecular Structure Visualization

The synthesis workflow for this compound is depicted in the following diagram.

References

- 1. 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE | 39503-61-2 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

CAS Number: 39503-61-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone is a substituted acetophenone that has garnered interest in the scientific community due to its presence in traditional medicinal sources and its demonstrated biological activity. This technical guide provides a comprehensive overview of its chemical properties, synthesis, natural occurrence, and biological significance, with a particular focus on its anti-inflammatory effects and potential therapeutic applications.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 39503-61-2 | N/A |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Appearance | Likely a solid crystalline substance | N/A |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | a = 9.916(3) Å, b = 13.836(5) Å, c = 6.940(2) Å, β = 90.031(3)° | [1] |

| Volume | 952.0(5) ų | [1] |

| Z | 4 | [1] |

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not explicitly provided in the reviewed literature. However, studies on this compound confirm its structural elucidation through comprehensive spectral analysis. For reference, the following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the acetyl group protons, and the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the positions of the substituents on the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ethanone group, the carbons of the aromatic ring, the methoxy carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and ether (C-O) functional groups, as well as absorptions corresponding to the aromatic ring.

Mass Spectrometry (MS)

Mass spectral analysis would reveal the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of a bromo-substituted methoxy-hydroxyphenyl ethanone structure.

Synthesis and Natural Occurrence

Synthetic Protocol

A common method for the synthesis of this compound involves the bromination of 2-hydroxy-4-methoxyacetophenone.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-hydroxy-4-methoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Suspend 2-hydroxy-4-methoxyacetophenone (1 equivalent) in chloroform in a reaction vessel.

-

Slowly add N-Bromosuccinimide (1 equivalent) to the stirred suspension at room temperature.

-

Continue stirring the reaction mixture for approximately 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with chloroform.

-

Combine the organic extracts and wash with water.

-

Dry the combined organic layer over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization.

-

Synthesis Workflow

Natural Occurrence

This compound has been identified as a component of the traditional Chinese medicine Moutan Cortex , which is the root bark of Paeonia suffruticosa. It has also been isolated from the seahorse Hippocampus kuda Bleeler.

Isolation from Natural Sources: General Protocols

Detailed protocols for the specific isolation of this compound from these sources are not extensively described in the available literature. However, general methods for the extraction of related compounds from these sources are outlined below.

-

From Moutan Cortex: The extraction of paeonol, a structurally related compound, from Moutan Cortex often involves ultrasound-assisted extraction with an ethanol-water mixture, followed by purification using macroporous resins.[2]

-

From Hippocampus kuda: Bioactive compounds from seahorses are typically extracted using solvents such as methanol or ethanol, followed by chromatographic techniques for purification.

Biological Activity and Mechanism of Action

The most significant reported biological activity of this compound is its ability to suppress pro-inflammatory responses in microglia, the resident immune cells of the central nervous system.

Anti-inflammatory Effects in Microglia

Studies have shown that this compound can inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to block the activation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: The compound inhibits the nuclear translocation of the p65 and p50 subunits of NF-κB. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

-

MAPK Pathway: It also blocks the phosphorylation of key MAPK molecules, including c-Jun N-terminal kinase (JNK) and p38. The MAPK pathway plays a crucial role in cellular responses to a variety of external stimuli and is heavily involved in inflammation.

Signaling Pathway Diagram

Experimental Protocols for Biological Activity Assays

The following are generalized protocols for assessing the anti-inflammatory activity of this compound in a microglial cell line model.

Cell Culture and Treatment

-

Cell Line: Murine BV-2 microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment:

-

Seed BV-2 cells in appropriate culture plates.

-

Allow cells to adhere and grow for approximately 18-24 hours.

-

Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After the treatment period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Pathways

-

Lyse the treated cells and collect the protein extracts.

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, and NF-κB p65.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the protein expression levels to a loading control such as β-actin or GAPDH.

Experimental Workflow for Biological Assays

Safety and Handling

Specific toxicity data for this compound is limited. However, based on the safety data for structurally related brominated aromatic ketones, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

Conclusion

This compound is a compound with significant potential, particularly in the field of neuroinflammation. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a clear mechanism for its anti-inflammatory effects. This technical guide summarizes the current knowledge of this compound, providing a foundation for further research into its therapeutic applications, particularly in the context of neurodegenerative diseases where microglial activation and inflammation play a critical role. Further studies are warranted to fully elucidate its physicochemical properties, spectroscopic profile, and safety.

References

An In-depth Technical Guide to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: Evaluating its Origins, Synthesis, and Relationship to Natural Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the origins of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a substituted acetophenone of interest in medicinal chemistry. While some literature has referred to this compound as a component of the traditional Chinese medicine Moutan Cortex, a critical evaluation of the evidence reveals a more nuanced reality. This document clarifies that the brominated compound is a semi-synthetic derivative, not a direct natural product. The true natural constituent is its non-brominated precursor, paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone), which is abundant in the root bark of Paeonia suffruticosa. This guide provides a comprehensive analysis of the natural precursor, a detailed protocol for the laboratory synthesis of the title compound, and a scientific rationale for its synthetic origin, offering clarity for researchers in drug discovery and natural product chemistry.

Introduction: Deconstructing a Misconception

This compound is a halogenated aromatic ketone that has appeared in various chemical and crystallographic studies. Several publications have made the introductory claim that it is a "main component" of Moutan Cortex (Cortex Moutan), the dried root bark of Paeonia suffruticosa.[1][2][3] However, a thorough examination of these same sources reveals a critical distinction: the experimental sections consistently describe the laboratory synthesis of the compound, not its isolation from the plant.[2][4]

The actual natural product isolated from Moutan Cortex is the non-halogenated precursor, paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone).[2][4] The brominated subject of this guide is then synthesized from this natural starting material. Comprehensive phytochemical analyses of Paeonia suffruticosa have identified over 260 compounds, including monoterpenoids, flavonoids, and various phenols, with paeonol being a characteristic and abundant constituent.[5][6] Notably, this compound is absent from these extensive lists of naturally isolated compounds.[1][5][7]

This guide serves to correct this common misstatement and provide a scientifically rigorous overview of the compound's true origin.

The Natural Precursor: Paeonol from Paeonia suffruticosa

Paeonol is the authentic natural starting point for the synthesis of its brominated derivative. It is a phenolic compound recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cardiovascular protective effects.[6][8]

-

Primary Natural Source : The principal source of paeonol is the root bark of the tree peony, Paeonia suffruticosa (Moutan Cortex).[6][9] It is considered one of the main active ingredients of this traditional medicine.[6]

-

Other Documented Sources : Paeonol has also been identified in other plants, including Arisaema erubescens and Dioscorea japonica.[5]

-

Pharmacological Significance : As a key bioactive molecule, paeonol is the subject of extensive research for its therapeutic potential in treating conditions like atherosclerosis, dermatitis, and inflammation-related diseases.[6][8]

The journey from a natural source to the target compound is therefore a semi-synthetic one, beginning with the extraction of paeonol.

Synthesis of this compound from a Natural Precursor

The most direct and commonly cited method for preparing the title compound is through the electrophilic aromatic substitution (bromination) of paeonol. The electron-donating hydroxyl and methoxy groups on the aromatic ring activate it towards substitution, directing the incoming bromine atom primarily to the C5 position, which is para to the methoxy group and ortho to the hydroxyl group.

Synthetic Workflow

The logical flow from the natural source to the final synthetic product is illustrated below. This process involves extraction and isolation of the natural starting material, followed by a controlled chemical reaction and purification.

Caption: Semi-synthetic workflow from plant to final compound.

Detailed Experimental Protocol

The following protocol is a synthesis based on methodologies reported in the literature for the bromination of paeonol.[2][4]

Objective: To synthesize this compound from 1-(2-hydroxy-4-methoxyphenyl)ethanone (Paeonol).

Materials:

-

1-(2-hydroxy-4-methoxyphenyl)ethanone (Paeonol, 99%)

-

N-Bromosuccinimide (NBS, 99%)

-

Chloroform (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend paeonol (e.g., 0.499 g, 3 mmol) in anhydrous chloroform (50 ml).

-

Addition of Brominating Agent: Stir the suspension at room temperature. Slowly add N-Bromosuccinimide (NBS) (0.534 g, 3 mmol) to the mixture. The addition can be done portion-wise or via cannulation if scaling up.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (paeonol).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 ml) to neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with chloroform to recover any remaining product.

-

Washing and Drying: Combine the organic extracts and wash them with water (20 ml). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., chloroform or ethanol/water) to obtain the final product as colorless, needle-like crystals.

Structural Comparison

The key structural difference between the natural precursor and the synthetic product is the addition of a bromine atom at the C5 position of the aromatic ring.

| Compound | 1-(2-hydroxy-4-methoxyphenyl)ethanone (Paeonol) | This compound |

| Structure |

|

|

| Origin | Natural Product | Synthetic Derivative |

| Molar Mass | 166.17 g/mol | 245.07 g/mol |

| Key Feature | Hydroxylated & methoxylated acetophenone | Brominated at C5 position |

Scientific Context: The Rarity of Natural Halogenation in Terrestrial Plants

-

Marine vs. Terrestrial Sources : Halogenated natural products, particularly brominated ones, are overwhelmingly found in marine organisms like algae, sponges, and corals.[10][11][12] Terrestrial plants are not a significant source of brominated compounds.[3]

-

Enzymatic Machinery : The biosynthesis of halogenated metabolites requires specialized enzymes called halogenases .[13][14][15] These enzymes catalyze the incorporation of halide ions (like Br⁻) onto organic scaffolds. While halogenases exist across different kingdoms of life, the specific types needed for producing simple bromophenols are not characteristic of higher plants like Paeonia.[13][16]

-

Chemical Logic : The direct and high-yield synthesis via electrophilic bromination is a classic and efficient laboratory reaction.[17] It is far more plausible that this compound is produced synthetically for research purposes than it is for a terrestrial plant to evolve a specific, high-fidelity enzymatic pathway to produce this single brominated metabolite.

The diagram below illustrates the general classification of halogenating enzymes, highlighting the complexity of the machinery required for natural halogenation.

References

- 1. tmrjournals.com [tmrjournals.com]

- 2. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Chemical Components and Pharmacological Activities of Terpene Natural Products from the Genus Paeonia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]

- 9. sincereskincare.com [sincereskincare.com]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Independent Evolution of Six Families of Halogenating Enzymes [ouci.dntb.gov.ua]

- 15. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Isolation of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone from Hippocampus kuda: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biological activity of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound isolated from the seahorse Hippocampus kuda. This document details the experimental protocols, quantitative data, and the compound's role in relevant signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The marine environment is a rich source of novel bioactive compounds with significant therapeutic potential. Hippocampus kuda, commonly known as the common seahorse, has been utilized in traditional medicine for various purposes. Scientific investigations have led to the isolation of several chemical constituents, including the noteworthy compound this compound. This acetophenone derivative has demonstrated significant anti-inflammatory properties, making it a person of interest for further pharmacological investigation and drug development. This guide outlines the methodology for its isolation and characterization, and explores its mechanism of action.

Physicochemical and Spectroscopic Data

The successful isolation of this compound has been reported, with a purification yielding 16.38 mg of the compound[1]. The structural elucidation was confirmed through comprehensive spectral analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | White solid |

Table 2: Crystallographic Data for this compound[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.916(3) |

| b (Å) | 13.836(5) |

| c (Å) | 6.940(2) |

| β (°) | 90.031(3) |

| Volume (ų) | 952.0(5) |

| Z | 4 |

Experimental Protocols

While a specific detailed protocol for the isolation of this compound from Hippocampus kuda is not extensively published, a general and plausible methodology can be constructed based on established techniques for the isolation of natural products from marine invertebrates.[3][4][5][6]

Sample Collection and Preparation

-

Collection: Specimens of Hippocampus kuda are collected from their marine habitat.

-

Identification: Taxonomic identification is performed to ensure the correct species.

-

Preparation: The collected seahorses are washed with sterile seawater to remove any debris and epiphytes. The samples are then freeze-dried to preserve the chemical integrity of the constituents. The dried material is ground into a fine powder.

Extraction

-

Solvent Extraction: The powdered Hippocampus kuda (e.g., 1 kg) is subjected to exhaustive extraction with methanol (MeOH) at room temperature (3 x 5 L, 48 h each).

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

Initial Partitioning: The crude methanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

-

Fraction Collection: Each solvent fraction is collected separately and evaporated to dryness in vacuo.

Chromatographic Purification

-

Column Chromatography: The bioactive fraction (e.g., the CH₂Cl₂ fraction) is subjected to column chromatography on a silica gel stationary phase.

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to pool similar fractions.

-

Preparative HPLC: Further purification of the active fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a gradient of methanol and water) to yield the pure compound, this compound.

Structure Elucidation

The structure of the isolated compound is confirmed by various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the chemical structure.

-

X-ray Crystallography: To determine the single-crystal structure and absolute configuration.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the isolation of the target compound and its known signaling pathway.

Caption: Experimental workflow for the isolation of this compound.

Caption: Inhibition of NF-κB and MAPK signaling pathways by the isolated compound.

Biological Activity and Mechanism of Action

This compound has been shown to possess potent anti-inflammatory properties. Studies have indicated that it suppresses pro-inflammatory responses in activated microglia. The underlying mechanism of this activity involves the inhibition of key inflammatory signaling pathways.

The compound effectively blocks the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK). Furthermore, it inhibits the nuclear translocation of the p65 and p50 subunits of the nuclear factor-kappa B (NF-κB). By targeting these critical pathways, this compound downregulates the expression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂), as well as pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Conclusion

This compound, isolated from the marine organism Hippocampus kuda, represents a promising natural product with significant anti-inflammatory activity. Its ability to modulate the NF-κB and MAPK signaling pathways highlights its potential as a lead compound for the development of novel therapeutics for inflammatory and neuroinflammatory disorders. This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of this compound, serving as a valuable resource for the scientific community. Further research is warranted to fully explore the therapeutic potential of this marine-derived natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of Natural Products from Marine Invertebrates | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound linked to the traditional Chinese medicine (TCM) herb Moutan Cortex (Paeonia suffruticosa). While this specific brominated acetophenone is primarily a synthetic derivative, its precursor, 2-hydroxy-4-methoxyacetophenone (paeonol), is a well-documented major component of Moutan Cortex. This guide details the presence of its parent compound in TCM, the synthesis of this compound, its known biological activities with a focus on its anti-inflammatory properties, and the associated signaling pathways. The document includes detailed experimental protocols and quantitative data where available, presented in structured tables and visualized through diagrams to facilitate understanding and further research.

Introduction: Connection to Traditional Chinese Medicine

This compound has been identified as a derivative of a primary active component found in Moutan Cortex, the root bark of Paeonia suffruticosa.[1][2][3][4] Moutan Cortex is a well-known herb in traditional Chinese medicine, historically used for conditions related to heat, inflammation, and blood stasis. The direct precursor to this compound is 2-hydroxy-4-methoxyacetophenone, commonly known as paeonol. Paeonol is a significant bioactive constituent isolated from Moutan Cortex.[1][2] The bromination of paeonol yields this compound, a compound that has been investigated for its pharmacological potential.

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of its precursor, paeonol (2-hydroxy-4-methoxyacetophenone).

Experimental Protocol: Synthesis from Paeonol

A common laboratory-scale synthesis involves the following steps:

-

Isolation of Precursor : 2-Hydroxy-4-methoxyacetophenone (paeonol) is first isolated from the Chinese medicine Moutan Cortex.[1][2]

-

Reaction Setup : A stirred suspension of 2-hydroxy-4-methoxyacetophenone (e.g., 0.499 g, 3 mmol) is prepared in a suitable solvent such as chloroform (50 ml) at room temperature.[1][2]

-

Addition of Brominating Agent : N-Bromosuccinimide (NBS) (e.g., 0.534 g, 3 mmol) is added slowly to the suspension.[1][2]

-

Reaction : The mixture is stirred for a period, typically around 1 hour.[1][2]

-

Quenching : The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (20 ml).[1][2]

-

Extraction : The layers are separated, and the aqueous layer is extracted with chloroform.[1][2]

-

Washing and Drying : The combined organic extracts are washed with water (20 ml) and dried over magnesium sulfate (MgSO₄).[1][2]

-

Purification : The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by methods such as recrystallization.[1][2]

Synthesis of this compound.

Biological Activities and Mechanisms of Action

Research has primarily focused on the anti-inflammatory and potential anticancer activities of this compound and its parent compound, paeonol.

Anti-inflammatory Activity

This compound has been shown to suppress pro-inflammatory responses in activated microglia.[5] This is significant as unregulated microglial activation is a key factor in neurodegenerative diseases.[5] The compound inhibits the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines.[3][5]

The anti-inflammatory effects of this compound are mediated through the blockade of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] It achieves this by inhibiting the phosphorylation of MAPK molecules, including C-jun-N-terminal kinase (JNK) and p38, and preventing the nuclear translocation of NF-κB p65 and p50 subunits.[3][5]

Inhibition of NF-κB and MAPK pathways.

Anticancer Activity

While specific anticancer data for this compound is limited, studies on its precursor, paeonol, and other derivatives provide strong indications of potential cytotoxic activity against cancer cell lines. Paeonol derivatives have demonstrated antiproliferative effects against various cancer cells, including HeLa (cervical cancer) and MCF-7 (breast cancer).[1][2]

The following table summarizes the cytotoxic activity of some paeonol derivatives against different cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Paeonol Derivative 2d | HeLa | 2.67 | [1][2] |

| Paeonol Derivative 2d | MCF-7 | 4.74 | [1][2] |

| Aminothiazole-paeonol Derivative 13c | AGS (gastric adenocarcinoma) | 4.0 | [6][7] |

| Aminothiazole-paeonol Derivative 13c | HT-29 (colorectal adenocarcinoma) | 4.4 | [6][7] |

| Aminothiazole-paeonol Derivative 13c | HeLa | 5.8 | [6][7] |

| Aminothiazole-paeonol Derivative 13d | AGS | 7.2 | [6][7] |

| Aminothiazole-paeonol Derivative 13d | HT-29 | 11.2 | [6][7] |

| Aminothiazole-paeonol Derivative 13d | HeLa | 13.8 | [6][7] |

| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on | HeLa | 53 | [8] |

Note: Specific IC₅₀ values for this compound were not available in the reviewed literature.

Paeonol has been shown to exert its anticancer effects through various signaling pathways, including:

-

PI3K/Akt/mTOR Pathway : Inhibition of this pathway leads to decreased cell growth and increased apoptosis.

-

NF-κB Pathway : Suppression of NF-κB activation modulates inflammatory responses within the tumor microenvironment.

-

MAPK Pathway : Regulation of this pathway affects cell proliferation, differentiation, and apoptosis.

Experimental Protocols for Biological Activity Assessment

The following are generalized protocols that can be adapted for the evaluation of the biological activities of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Culture : Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment : Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulation : Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation : The plates are incubated for 24 hours.

-

Nitrite Measurement : The production of nitric oxide is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis : The absorbance is measured at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding : Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation : The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

General workflow for biological activity assays.

Conclusion and Future Directions

This compound, a derivative of the natural product paeonol from Moutan Cortex, demonstrates notable anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. While direct quantitative data on its biological activities remains to be fully elucidated, the significant anti-inflammatory and anticancer potential of its parent compound and other derivatives suggests that it is a promising candidate for further investigation.

Future research should focus on:

-

Determining the specific IC₅₀ values of this compound for its anti-inflammatory and cytotoxic effects across a range of cell lines.

-

Conducting in vivo studies to validate its therapeutic potential and assess its pharmacokinetic and toxicological profiles.

-

Exploring the synthesis of further derivatives to potentially enhance its bioactivity and selectivity.

This technical guide provides a foundational understanding for researchers and professionals in drug development to explore the therapeutic applications of this compound rooted in traditional Chinese medicine.

References

- 1. [Synthesis and anti-tumor activity of paeonol and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

Spectroscopic and Structural Characterization of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data for the compound 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, also known as 5-bromopaeonol. This halogenated derivative of paeonol, a major active component of the traditional Chinese medicine Moutan Cortex, is of significant interest in medicinal chemistry and drug development. This document summarizes its key structural features, predicted spectroscopic data based on established principles, and detailed experimental protocols for its characterization.

Molecular and Structural Data

The fundamental properties and crystal structure of this compound have been established through crystallographic studies. This data provides a solid foundation for the interpretation of spectroscopic results.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 9.916(3) Å, b = 13.836(5) Å, c = 6.940(2) Å | [1] |

| β = 90.031(3)° | [1] | |

| Volume | 952.0(5) ų | [1] |

| Key Structural Features | - Intramolecular O—H⋯O hydrogen bond | [1] |

| - π–π stacking interactions between benzene rings | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the acetyl group, and the hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic H (H-3) | ~6.5 | Singlet | 1H |

| Aromatic H (H-6) | ~7.8 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Acetyl (-COCH₃) | ~2.6 | Singlet | 3H |

| Hydroxyl (-OH) | ~12.5 (variable) | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~203 |

| Quaternary C (C-2) | ~162 |

| Quaternary C (C-4) | ~160 |

| Aromatic CH (C-6) | ~132 |

| Quaternary C (C-1) | ~114 |

| Aromatic CH (C-3) | ~102 |

| Quaternary C (C-5) | ~100 |

| Methoxy (-OCH₃) | ~56 |

| Acetyl (-CH₃) | ~27 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch (phenolic) | 3200-3600 (broad) | Intramolecular hydrogen bonding |

| C-H stretch (aromatic) | 3000-3100 | |

| C-H stretch (aliphatic) | 2850-3000 | |

| C=O stretch (ketone) | 1640-1660 | Conjugated ketone |

| C=C stretch (aromatic) | 1550-1600 | |

| C-O stretch (aryl ether) | 1200-1280 | |

| C-Br stretch | 500-600 |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion and bromine-containing fragments will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| m/z | Predicted Ion | Notes |

| 244/246 | [M]⁺ | Molecular ion peak with characteristic bromine isotope pattern |

| 229/231 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |

| 201/203 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 151 | [M - Br - CO]⁺ | Subsequent fragmentation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1s).

-

Acquire the ¹³C spectrum using standard parameters (e.g., 1024 scans, relaxation delay of 2s).

-

-

Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

-

Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Visualizations

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of this compound, a compound of interest in medicinal chemistry and a component of the traditional Chinese medicine Moutan Cortex.[1] The document details the experimental procedures for crystal structure determination, presents crystallographic data in a structured format, and visualizes the experimental workflow and molecular conformation. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound (C₉H₉BrO₃) is a significant organic compound, recognized as a primary constituent of Moutan Cortex and valued for its applications in domestic chemistry.[1] Understanding its three-dimensional structure is crucial for elucidating its chemical properties and potential biological activities. This guide focuses on the single-crystal X-ray diffraction analysis which reveals its molecular geometry, intermolecular interactions, and crystal packing.

The analysis confirms that the molecule's conformation is stabilized by a significant intramolecular O—H⋯O hydrogen bond.[1][2][3] The crystal structure is further consolidated by π–π stacking interactions between the benzene rings of adjacent molecules.[1][2][3]

Experimental Protocols

Synthesis and Crystallization

The compound for this analysis was isolated from the Chinese medicine Moutan Cortex.[1] Alternatively, synthetic routes are available, with one common method involving the bromination of 2-hydroxyl-4-methoxyacetophenone (Paeonol) in a suitable solvent like chloroform.

Single crystals suitable for X-ray diffraction were obtained through slow evaporation from an appropriate solvent.

Data Collection and Structure Refinement

The determination of the crystal structure was performed using a single-crystal X-ray diffraction technique.

-

Data Collection : A Bruker SMART CCD area-detector diffractometer was used for data collection.[1][2] The data were collected at a temperature of 296 K using Molybdenum Kα (Mo Kα) radiation.[1][2]

-

Data Correction : A multi-scan absorption correction was applied to the collected data using the SADABS program.[1][2]

-

Structure Solution and Refinement : The crystal structure was solved using direct methods and refined on F² by a full-matrix least-squares technique.[1] Hydrogen atoms were positioned geometrically and treated as riding atoms, with C—H distances set at 0.93–0.96 Å and O—H at 0.82 Å.[1]

The overall workflow for the crystal structure determination is illustrated in the diagram below.

References

Unveiling the Bioactive Potential: A Technical Guide to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a substituted acetophenone, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its known biological activities, supported by available quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and experimental workflows. The compound demonstrates notable anti-inflammatory and potential anticancer activities, primarily through the modulation of key signaling pathways such as NF-κB and MAPK. While direct evidence for its antibacterial, antifungal, and antioxidant properties is still under investigation, studies on structurally related compounds suggest a promising potential in these areas. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical Synthesis

This compound can be synthesized from 2-hydroxy-4-methoxyacetophenone, a compound that can be isolated from the traditional Chinese medicine Moutan Cortex.[1] The synthesis is typically achieved through bromination.

Synthesis Protocol

A common method for the synthesis of this compound involves the following steps:

-

Dissolution: 2-hydroxy-4-methoxyacetophenone is dissolved in a suitable solvent, such as chloroform.

-

Bromination: N-Bromosuccinimide (NBS) is added to the solution. The reaction is typically carried out at room temperature with stirring.

-

Quenching: After the reaction is complete, it is quenched using a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like chloroform.

-

Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation. Studies have shown its ability to suppress the activation of microglial cells, which are key mediators of the inflammatory response in the central nervous system.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated microglial cells.

-

NF-κB Pathway: The compound prevents the nuclear translocation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes.

-

MAPK Pathway: It also suppresses the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK). The MAPK pathway is another critical regulator of inflammatory responses.

The inhibition of these pathways leads to a downstream reduction in the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Anticancer Activity

The potential of this compound as an anticancer agent has been investigated, with a focus on its ability to inhibit matrix metalloproteinase-9 (MMP-9).

Inhibition of MMP-9 Expression

MMP-9 is an enzyme that plays a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. It has been demonstrated that this compound can inhibit the expression of MMP-9 in human fibrosarcoma cells (HT1080). This inhibitory effect is also mediated through the suppression of the NF-κB and MAPK signaling pathways.

Cytotoxicity Data

While comprehensive screening against a wide range of cancer cell lines is not yet available for the title compound, a study on its effect on HT1080 human fibrosarcoma cells provides some insight into its cytotoxicity.

Table 1: Cytotoxicity of this compound on HT1080 Cells

| Concentration (µM) | Cell Viability (%) |

| 10 | ~95 |

| 20 | ~90 |

| 50 | ~80 |

| 100 | ~70 |

Note: Data is estimated from graphical representations in the cited literature and should be considered indicative.

Experimental Protocol: MMP-9 Inhibition Assay (Gelatin Zymography)

-

Cell Culture and Treatment: HT1080 cells are cultured in a suitable medium. Cells are then treated with various concentrations of this compound in the presence of a stimulant like phorbol 12-myristate 13-acetate (PMA) to induce MMP-9 expression.

-

Sample Preparation: After incubation, the cell culture supernatant, which contains secreted MMPs, is collected.

-

Electrophoresis: The supernatant is subjected to non-reducing SDS-PAGE. The polyacrylamide gel contains gelatin, which serves as the substrate for MMP-9.

-

Enzyme Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where MMP-9 has digested the gelatin will appear as clear bands against a blue background. The intensity of these bands is quantified to determine the level of MMP-9 activity.

Potential Antibacterial and Antifungal Activities

Direct experimental data on the antibacterial and antifungal activities of this compound is limited. However, studies on structurally related brominated chalcones and other acetophenone derivatives suggest that it may possess antimicrobial properties.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound Type | Test Organism | MIC (µg/mL) |

| Brominated Chalcone Derivative | Staphylococcus aureus | 6.25 - 125 |

| Brominated Chalcone Derivative | Enterococcus faecium | 31.25 - 62.5 |

| 2-hydroxy-4,6-dimethoxyacetophenone | Trichophyton rubrum | 1250 - 2500 |

Note: MIC (Minimum Inhibitory Concentration) values are from studies on similar but not identical compounds and are for illustrative purposes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial and antifungal potential of this compound can be evaluated using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Potential Antioxidant Activity

As a phenolic compound, this compound is expected to possess antioxidant activity. Its presence in Moutan Cortex, a plant known for its antioxidant properties, further supports this hypothesis.[2][3]

Table 3: Antioxidant Activity of Moutan Cortex Extracts

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | 14.4 - 100.6 |

Note: IC50 (half maximal inhibitory concentration) values are for extracts of Moutan Cortex, not the pure compound.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Sample Preparation: The test compound is prepared in various concentrations.

-

Reaction Mixture: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This compound is a promising bioactive compound with well-documented anti-inflammatory effects and potential anticancer properties. Its mechanism of action through the inhibition of the NF-κB and MAPK signaling pathways provides a solid basis for its therapeutic potential in inflammatory diseases and cancer.

Future research should focus on a comprehensive evaluation of its antibacterial, antifungal, and antioxidant activities to fully elucidate its pharmacological profile. In vivo studies are also warranted to validate the in vitro findings and to assess the compound's safety and efficacy in preclinical models. The development of derivatives of this compound could also lead to the discovery of new therapeutic agents with enhanced potency and selectivity.

References

- 1. Phosphatidylcholine suppresses inflammatory responses in LPS-stimulated MG6 microglial cells by inhibiting NF-κB/JNK/p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight into Seasonal Change of Phytochemicals, Antioxidant, and Anti-Aging Activities of Root Bark of Paeonia suffruticosa (Cortex Moutan) Combined with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Physical Properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a compound of interest in medicinal chemistry. This document consolidates available data on its structural characteristics, physicochemical properties, and spectroscopic profile. Detailed experimental protocols for its synthesis and purification are provided, alongside an exploration of its biological activities, with a focus on its anti-inflammatory effects mediated through the NF-κB and MAPK signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS Number 39503-61-2, is a brominated acetophenone derivative.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: General and Structural Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| Appearance | Needle-like colorless crystals | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

Table 2: Crystallographic Data

| Parameter | Value | Reference(s) |

| a | 9.916 (3) Å | [1] |

| b | 13.836 (5) Å | [1] |

| c | 6.940 (2) Å | [1] |

| β | 90.031 (3)° | [1] |

| Volume | 952.0 (5) ų | [1] |

| Z | 4 | [1] |

The molecular conformation of this compound is consolidated by an intramolecular O—H⋯O hydrogen bond.[1] The crystal structure is further stabilized by π–π interactions between the benzene rings, with a centroid-to-centroid distance of 3.588 (2) Å.[1]

Table 3: Physicochemical Properties

| Property | Value | Reference(s) |

| Melting Point | 69-71 °C (for the related compound 2-Bromo-4'-methoxyacetophenone) | [3] |

| Boiling Point | 282.50 °C (for the related compound 2-bromo-1-(4-methoxyphenyl)ethanone) | [4] |

| Solubility | Insoluble in water. Likely soluble in organic solvents such as ethanol, acetone, and chloroform. | [1][4] |

Spectroscopic Data

While comprehensive spectral analysis has been used to characterize this compound, specific spectral data such as detailed peak lists for NMR, IR, and mass spectrometry are not consistently reported in the available literature.[5] Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 2-hydroxy-4-methoxyacetophenone.[1]

Materials:

-

2-hydroxy-4-methoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A stirred suspension of 2-hydroxy-4-methoxyacetophenone (3 mmol) in chloroform (50 ml) is prepared at room temperature.[1]

-

N-Bromosuccinimide (3 mmol) is added slowly to the suspension.[1]

-

The reaction mixture is stirred for 1 hour.[1]

-

The reaction is quenched with a saturated aqueous sodium bicarbonate solution (20 ml).[1]

-

The layers are separated, and the aqueous layer is extracted with chloroform.[1]

-

The combined organic extracts are washed with water (20 ml).[1]

-

The organic layer is dried over magnesium sulfate and evaporated under reduced pressure to yield the crude product.[1]

Purification: The crude product can be purified by short column chromatography using chloroform as the eluent, followed by recrystallization from chloroform to obtain needle-like colorless crystals.[1]

Experimental Workflow for Synthesis

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties.[6] Studies have indicated that this compound can suppress pro-inflammatory responses in activated microglia by inhibiting the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines.[5][6] This inhibitory effect is achieved through the blockade of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6]

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory action of this compound involves the modulation of key signaling cascades. The diagram below illustrates the proposed mechanism of action.

References

- 1. 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Bromo-4'-methoxyacetophenone CAS#: 2632-13-5 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a significant chemical intermediate. Drawing from its known applications and structural features, this document serves as a critical resource for professionals in chemical synthesis and drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis, and safety protocols. This compound is notably a key component of the traditional Chinese medicine Moutan Cortex, highlighting its relevance in both synthetic and natural product chemistry[1][2].

Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is foundational for accurate research and communication. This compound is cataloged across various chemical databases, ensuring its unambiguous identification.

| Identifier Type | Value | Source |

| CAS Number | 39503-61-2 | [3][4] |

| Molecular Formula | C₉H₉BrO₃ | [3][4] |

| Molecular Weight | 245.07 g/mol | [3][4] |

| IUPAC Name | This compound | N/A |

| Common Synonyms | Ethanone, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)- | [3] |

| 5'-Bromo-2'-hydroxy-4'-methoxyacetophenone | N/A |

Physicochemical and Structural Properties

The physical and structural characteristics of this compound are crucial for its handling, application in reactions, and analytical characterization.

| Property | Value | Source |